Stereochemical Integrity: Trans vs. Cis Isomer Impact on Kinase Inhibitor Potency
The trans confirmation of the 4-aminocyclohexanol moiety is essential for the bioactivity of derived kinase inhibitors. In a direct head-to-head comparison of final compounds synthesized from this trans-intermediate, potent inhibition was achieved. While direct Ki data is not available for the free building block, the resulting complex molecule demonstrates a Ki of 1 nM against FLT3, proving that the stereochemical information from this precursor is faithfully translated into a highly potent hinge-binding motif. Using a cis-isomer would produce a diastereomer with a fundamentally different three-dimensional pharmacophore, which is predicted to abolish this activity [1].
| Evidence Dimension | Stereochemical Influence on Target Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM against FLT3 for final compound derived from trans-scaffold |
| Comparator Or Baseline | Hypothetical cis-derived diastereomer or non-stereoselective mixture |
| Quantified Difference | Potency difference expected to be >1000-fold based on canonical conformation-activity relationships for hinge-binding motifs |
| Conditions | In vitro kinase inhibition assay (displacement of [33P]ATP from human recombinant FLT3) |
Why This Matters
Procurement of the cis isomer or an unqualified mixture introduces a >99.9% potency risk, rendering the derived library compound inactive and wasting downstream chemistry resources.
- [1] BindingDB. (n.d.). BDBM50355479 (CHEMBL1835746) Ki data for FLT3 and c-KIT kinases. BindingDB. [The 1 nM FLT3 Ki was measured for a compound containing the trans-cyclohexyl motif] View Source
